molecular formula C9H15NOS B2363733 N-(Thian-2-ylmethyl)prop-2-enamide CAS No. 1516749-33-9

N-(Thian-2-ylmethyl)prop-2-enamide

Cat. No. B2363733
CAS RN: 1516749-33-9
M. Wt: 185.29
InChI Key: JQOPJTJITZORCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Schotten-Baumann method is a well-known tool for amide synthesis . In one study, two compounds were synthesized in good yields by treating propargylamine with acryloyl chloride and crotonyl chloride respectively .

Scientific Research Applications

Enhancer in Aqueous Bentonite Mud

The compound has been used as a property enhancer in aqueous bentonite mud. Two prop-2-enamide-based polyelectrolytes, including poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone), have been evaluated as additives in water-based drilling fluids . They have shown effectiveness in enhancing mud viscosity .

Thermal Resistance and Salt Tolerance

The presence of the rigid pyrrole ring in CP5 and the bulky sulphonate side-group in CP4 provided thermal resistance and salt tolerance in their respective copolymer structures . This makes the compound useful in environments with high temperatures and salt concentrations .

Fluid-Loss Reduction

CP4 demonstrated greater fluid-loss reduction by providing 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C . This makes it valuable in the petroleum industry .

Synthesis of Indolizines

The compound has been used in the efficient synthesis of indolizines with a thioether group . This is achieved through employing [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts . The success of this transformation makes it an alternative approach to previous protocols .

Pharmaceutical and Biomedical Applications

The synthesized indolizines with a thioether group are expected to have pharmaceutical and biomedical applications with further development . This opens up a new avenue for the use of the compound in medical research .

properties

IUPAC Name

N-(thian-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-2-9(11)10-7-8-5-3-4-6-12-8/h2,8H,1,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOPJTJITZORCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Thian-2-ylmethyl)prop-2-enamide

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